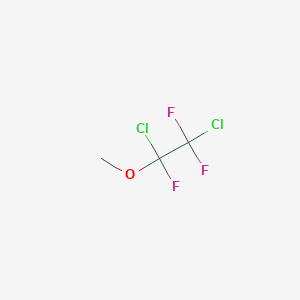
Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy- is a chemical compound with the molecular formula C3H3Cl2F3O and a molecular weight of 182.96 g/mol . This compound is characterized by its unique structure, which includes both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is known for its applications in various industrial and scientific fields due to its distinct chemical properties.
Preparation Methods
The synthesis of Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoro-2-chloroethane with methanol in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous processing to meet the demand for this compound.
Chemical Reactions Analysis
Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine or fluorine atoms.
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, which can replace chlorine or fluorine atoms in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound can be used in studies involving the interaction of chlorofluorocarbons with biological systems.
Medicine: Research into the potential medical applications of this compound includes its use in drug development and delivery systems.
Industry: It is utilized in the production of other chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy- involves its interaction with molecular targets and pathways within a system. The presence of chlorine and fluorine atoms allows it to participate in various chemical reactions, influencing the behavior of other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy- can be compared with other similar compounds, such as:
1,1-dichloro-1,2,2-trifluoroethane: This compound has a similar structure but lacks the methoxy group, resulting in different chemical properties and applications.
1,2-dichloro-1,1,2-trifluoroethane: Another similar compound, differing in the position of chlorine and fluorine atoms, which affects its reactivity and uses. The uniqueness of Ethane, 1,2-dichloro-1,1,2-trifluoro-2-methoxy- lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
754-28-9 |
|---|---|
Molecular Formula |
C3H3Cl2F3O |
Molecular Weight |
182.95 g/mol |
IUPAC Name |
1,2-dichloro-1,1,2-trifluoro-2-methoxyethane |
InChI |
InChI=1S/C3H3Cl2F3O/c1-9-3(5,8)2(4,6)7/h1H3 |
InChI Key |
GWSDMVRYBFKVTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)(F)Cl)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















